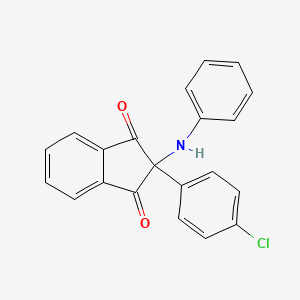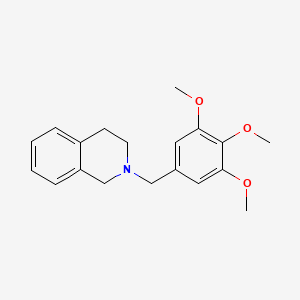![molecular formula C17H16N2O2S3 B5777646 1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline, commonly known as MBTSQ, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of MBTSQ is not fully understood. However, it has been suggested that MBTSQ may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. MBTSQ may also induce apoptosis by activating caspases, a family of proteases that play a key role in programmed cell death. Additionally, MBTSQ has been found to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MBTSQ has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Furthermore, MBTSQ has been found to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and α-glucosidase. MBTSQ has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MBTSQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. Furthermore, MBTSQ has been found to be stable under various experimental conditions. However, there are also some limitations to the use of MBTSQ in lab experiments. It has been found to be toxic to some cell lines at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research on MBTSQ. One possible direction is to investigate the use of MBTSQ as a potential therapeutic agent for cancer and viral infections. Another direction is to explore the structure-activity relationship of MBTSQ and its derivatives to identify more potent and selective compounds. Furthermore, the use of MBTSQ as a tool for studying the mechanism of action of various enzymes and signaling pathways can also be explored.
Synthesemethoden
The synthesis of MBTSQ involves the reaction of 2-mercaptobenzothiazole with 1,2,3,4-tetrahydroquinoline-4-sulfonyl chloride in the presence of a base. The reaction yields MBTSQ as a yellow solid with a melting point of 205-207°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MBTSQ has been extensively used in scientific research due to its various biological activities. It has been found to exhibit antitumor, antiviral, and antioxidant properties. MBTSQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, MBTSQ has been found to have antiviral activity against various viruses, including HIV-1, herpes simplex virus, and hepatitis B virus.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylsulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-22-17-18-14-11-13(8-9-16(14)23-17)24(20,21)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRPSDBYMQLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Methylsulfanyl)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)

![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)



![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)